molecular formula C15H16N2O3 B7575159 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid

1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid

Cat. No. B7575159
M. Wt: 272.30 g/mol
InChI Key: WPMPZUDRIZJXGO-UHFFFAOYSA-N
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Description

1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as MOCAQ and is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. MOCAQ has been synthesized by several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of MOCAQ is not fully understood, but it is believed to act as an inhibitor of various enzymes, including acetylcholinesterase and monoamine oxidase. MOCAQ has also been shown to interact with the dopaminergic and serotonergic systems in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of MOCAQ have been studied extensively. MOCAQ has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent for the treatment of diseases such as Alzheimer's disease and Parkinson's disease. MOCAQ has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurological disorders. Additionally, MOCAQ has been shown to have anti-inflammatory activity, which may be beneficial for the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

MOCAQ has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, MOCAQ also has limitations, including its potential toxicity and its limited availability.

Future Directions

There are several future directions for the study of MOCAQ. One potential direction is the development of MOCAQ-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of MOCAQ's effects on other enzymes and biochemical pathways, which may lead to the discovery of new therapeutic targets. Additionally, the study of MOCAQ's potential as a tool for the study of enzyme kinetics and other biochemical processes may lead to new insights into fundamental biological processes.

Synthesis Methods

MOCAQ can be synthesized by several methods, including the reaction of 5-methyl-3-oxazolidinone with 2-chloroacetaldehyde followed by the reaction with 2-amino-3,4-dihydroquinoline-5-carboxylic acid. Another method involves the reaction of 5-methyl-3-oxazolidinone with 2-amino-3,4-dihydroquinoline-5-carboxylic acid followed by the reaction with formaldehyde. The purity of the synthesized MOCAQ can be determined by using analytical techniques such as NMR and HPLC.

Scientific Research Applications

MOCAQ has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, MOCAQ has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, MOCAQ has been studied for its enzyme inhibitory activity and its potential as a tool for the study of enzyme kinetics. In pharmacology, MOCAQ has been studied for its effects on the central nervous system and its potential as a drug candidate for the treatment of neurological disorders.

properties

IUPAC Name

1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-8-11(16-20-10)9-17-7-3-5-12-13(15(18)19)4-2-6-14(12)17/h2,4,6,8H,3,5,7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMPZUDRIZJXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCCC3=C(C=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid

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